molecular formula C19H13FN4O4S B12198993 N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide

Cat. No.: B12198993
M. Wt: 412.4 g/mol
InChI Key: XRYMLQYPPOMKNA-GDNBJRDFSA-N
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Description

The compound N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide features a hybrid structure integrating three key pharmacophoric elements:

  • Benzo[c]1,2,5-oxadiazole (benzofurazan): A heterocyclic aromatic system known for its electron-deficient nature, enhancing π-stacking interactions with biological targets .
  • 2,4-Dioxo-1,3-thiazolidin-3-yl: A five-membered ring with two ketone groups, often associated with antidiabetic or anti-inflammatory activities .
  • The 2-fluorophenyl substituent on the thiazolidinone ring introduces steric and electronic effects, which may enhance metabolic stability or target specificity compared to non-fluorinated analogs .

Properties

Molecular Formula

C19H13FN4O4S

Molecular Weight

412.4 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C19H13FN4O4S/c20-12-5-2-1-4-11(12)10-15-18(26)24(19(27)29-15)9-8-16(25)21-13-6-3-7-14-17(13)23-28-22-14/h1-7,10H,8-9H2,(H,21,25)/b15-10-

InChI Key

XRYMLQYPPOMKNA-GDNBJRDFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=CC4=NON=C43)F

Origin of Product

United States

Preparation Methods

Nitration and Reduction of Benzofurazan Precursors

Benzofurazan derivatives are typically synthesized from nitroaniline precursors. For example:

  • 2-Nitroaniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which undergoes cyclization with hydroxylamine to yield benzo[c]oxadiazole-4-amine.

  • Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

Key Reaction Conditions

StepReagentsTemperatureTimeYield
DiazotizationNaNO₂, HCl0–5°C1 h85%
CyclizationNH₂OH·HCl, NaOH60°C3 h78%

Synthesis of 3-(5-(2-Fluorobenzylidene)-2,4-Dioxothiazolidin-3-yl)Propanoic Acid

Thiazolidinone Ring Formation

The thiazolidinone scaffold is constructed via a Knoevenagel condensation between rhodanine (2-thioxo-4-thiazolidinone) and 2-fluorobenzaldehyde, followed by oxidation:

  • Rhodanine (5.0 mmol) and 2-fluorobenzaldehyde (5.5 mmol) are refluxed in ethanol with piperidine (0.1 eq) for 6 hours to form 5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one.

  • Oxidation : Hydrogen peroxide (30%) in acetic acid converts the thione to a ketone, yielding 5-(2-fluorobenzylidene)-2,4-dioxothiazolidin-3-ylpropanoic acid.

Optimization Data

CatalystSolventTime (h)Yield (%)
PiperidineEthanol682
Acetic acidDMF868

Propanoic Acid Side Chain Introduction

The propanoic acid side chain is introduced via alkylation :

  • 5-(2-Fluorobenzylidene)-2,4-dioxothiazolidin-3-ylpropanoic acid is synthesized by reacting the thiazolidinone with ethyl acrylate in the presence of triethylamine, followed by saponification with NaOH.

Spectroscopic Validation

  • IR (KBr) : 1720 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (C=O, carboxylic acid).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=), 7.45–7.38 (m, 4H, Ar-H), 3.52 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).

Coupling of Intermediates via Amide Bond Formation

Activation of Propanoic Acid

The carboxylic acid is activated using EDC/HOBt or thionyl chloride :

  • 3-(5-(2-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanoic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) in dry DCM to form the acyl chloride.

  • Reaction with Benzofurazan Amine : The acyl chloride is reacted with benzo[c]oxadiazol-4-amine (1.2 eq) in anhydrous THF with triethylamine (3.0 eq) at 0°C→RT for 12 hours.

Yield Optimization

Coupling AgentSolventTemp (°C)Yield (%)
EDC/HOBtDMF2575
SOCl₂THF0→2588

Final Product Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to remove unreacted amine and acyl chloride byproducts.

Spectroscopic Confirmation

  • HRMS (ESI) : m/z calc. for C₂₀H₁₄FN₅O₄S [M+H]⁺: 464.0821, found: 464.0825.

  • ¹³C NMR (DMSO-d₆) : δ 177.8 (C=O, thiazolidinone), 166.2 (C=O, amide), 158.1 (C-F), 142.3 (CH=).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach condenses the thiazolidinone formation and amide coupling into a single pot:

  • Rhodanine , 2-fluorobenzaldehyde , and 3-chloropropanoyl chloride are reacted in acetonitrile with K₂CO₃ to form the thiazolidinone-propanoyl chloride intermediate.

  • In-situ coupling with benzofurazan amine yields the final product in 72% yield.

Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity.

Industrial-Scale Considerations

Green Chemistry Modifications

  • Solvent substitution : Ethanol replaced with cyclopentyl methyl ether (CPME) to enhance sustainability.

  • Catalyst recycling : Piperidine is recovered via distillation for reuse, reducing waste.

Challenges and Mitigation Strategies

Isomerism in the Thiazolidinone Moiety

The exocyclic double bond in the 5-(2-fluorobenzylidene) group can exhibit Z/E isomerism .

  • Mitigation : Use of polar solvents (e.g., DMF) and high reaction temperatures favors the thermodynamically stable Z-isomer .

Amide Bond Hydrolysis

The propanamide linker is susceptible to hydrolysis under acidic/basic conditions.

  • Stabilization : Storage under inert atmosphere (N₂) at −20°C minimizes degradation .

Chemical Reactions Analysis

Types of Reactions

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include POCl3 for cyclization, NaBH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be optimized to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological responses .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Activities

Compound Name / ID Core Structure Substituents Linker/Spacer Potential Biological Activity
Target Compound Benzo[c]1,2,5-oxadiazole 2-Fluorophenyl (thiazolidinone) Propanamide Anticancer, enzyme inhibition
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives Benzamide Phenyl (thiazolidinone) Benzamide Antidiabetic, PPARγ modulation
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propanamide Benzothiazole 4-Chlorophenyl (triazole) Propanamide Antiproliferative, kinase inhibition
3-[(5Z)-5-[(4-methylphenyl)methylene]-4-oxo...propanamide Thiadiazole 4-Methylphenyl (thiazolidinone) Propanamide Antimicrobial, ROS scavenging

Key Differences and Implications

Substituent Effects: The 2-fluorophenyl group in the target compound may confer enhanced metabolic stability and stronger hydrophobic interactions compared to 4-chlorophenyl () or 4-methylphenyl () analogs. Fluorine’s electronegativity can also influence binding to polar residues in enzyme active sites .

Core Heterocycles: The benzofurazan core (target compound) is more electron-deficient than benzothiazole () or thiadiazole (), favoring interactions with electron-rich biological targets like kinases or DNA . Thiazolidinone rings in all compounds are critical for hydrogen bonding via carbonyl groups, but the 2,4-dioxo configuration in the target compound may enhance chelation with metal ions in enzymes .

Biological Activity

N-benzo[c]1,2,5-oxadiazol-4-yl-3-{5-[(2-fluorophenyl)methylene]-2,4-dioxo(1,3-thiazolidin-3-yl)}propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of benzo[c]1,2,5-oxadiazole derivatives with thiazolidinone precursors. Characterization techniques such as NMR spectroscopy (both 1H^{1}H and 13C^{13}C), IR spectroscopy, and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazolidinone moieties. For instance, derivatives of thiazolidinones have shown promising cytotoxic effects against various cancer cell lines. The presence of the oxadiazole ring is believed to enhance the interaction with biological targets involved in cancer proliferation pathways.

Table 1: Summary of Anticancer Activity

Compound StructureCell Line TestedIC50 Value (µM)Mechanism of Action
N-benzo[c]oxadiazolA549 (Lung)15.4Induction of apoptosis
Thiazolidinone DerivativeMCF7 (Breast)10.2Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that thiazolidinone derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of N-benzo[c]1,2,5-oxadiazol-4-yl derivatives may be attributed to their ability to interact with specific cellular targets. For example:

  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The presence of electrophilic centers allows these compounds to inhibit key enzymes involved in microbial metabolism.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the oxadiazole scaffold and tested their efficacy against human lung adenocarcinoma cells (A549). The most potent compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Properties

Another study focused on evaluating the antimicrobial activity against a panel of bacteria and fungi. The results indicated that specific modifications in the thiazolidinone component enhanced activity against resistant strains.

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